molecular formula C11H11NOS2 B2745548 (2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone CAS No. 134821-21-9

(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone

Cat. No. B2745548
M. Wt: 237.34
InChI Key: KXWQVHWLUHGXAV-UHFFFAOYSA-N
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Description

(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone, also known as TTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including derivatives of thiazolidinone have been synthesized and characterized through various methods. The structural optimization and theoretical vibrational spectra interpretations were conducted using density functional theory (DFT) calculations. These studies aid in understanding the antibacterial activity of the compounds, as demonstrated by molecular docking studies to predict interaction with bacterial proteins (Shahana & Yardily, 2020).

Antibacterial and Antioxidant Screening

  • A series of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides were synthesized and evaluated for their xanthine oxidase (XO) inhibition and antioxidant properties. This study highlighted compounds demonstrating potent XO inhibition and antioxidant properties, which could be valuable in developing therapeutic agents (Lakshmi Ranganatha et al., 2014).

Antimicrobial and Catalytic Activities

  • New Schiff base compounds and their metal(II) complexes were synthesized and characterized. These compounds were evaluated for their antimicrobial properties against various bacteria strains and showed promising results. Additionally, their catalytic activity in Suzuki–Miyaura cross-coupling reactions was studied, demonstrating their potential in facilitating organic synthesis processes (Aslan et al., 2017).

Antimicrobial and Antioxidant Activities of Thiazolo[3,2-c]pyrimidines

  • Novel 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives were synthesized and their antimicrobial and antioxidant activities were evaluated. These compounds demonstrated significant effects against specific bacterial cultures and presented promising antioxidant properties, highlighting their potential for further structural modifications to enhance their effectiveness (Litvinchuk et al., 2021).

properties

IUPAC Name

(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWQVHWLUHGXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione

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